(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine
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Overview
Description
(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by a methoxy group at the 5th position, a propan-2-yl group at the 6th position, and a methanamine group at the 2nd position of the pyridine ring. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine, methanol, and isopropyl bromide.
Methoxylation: The first step involves the methoxylation of 2-chloropyridine using methanol in the presence of a base such as sodium methoxide to introduce the methoxy group at the 5th position.
Alkylation: The next step is the alkylation of the methoxylated pyridine with isopropyl bromide in the presence of a base such as potassium carbonate to introduce the propan-2-yl group at the 6th position.
Amination: Finally, the methanamine group is introduced at the 2nd position through a nucleophilic substitution reaction using an amine source such as methylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product. Catalysts and solvents are often recycled to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.
Substitution: The methanamine group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Hydroxylated pyridine derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(6-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the propan-2-yl group.
(5-Methoxypyridin-2-yl)methanamine: Similar structure but lacks the propan-2-yl group.
Uniqueness
(5-Methoxy-6-propan-2-ylpyridin-2-yl)methanamine is unique due to the presence of both the methoxy and propan-2-yl groups, which confer specific chemical and biological properties. These groups influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other pyridine derivatives.
Properties
CAS No. |
1113100-54-1 |
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Molecular Formula |
C10H16N2O |
Molecular Weight |
180.25 g/mol |
IUPAC Name |
(5-methoxy-6-propan-2-ylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C10H16N2O/c1-7(2)10-9(13-3)5-4-8(6-11)12-10/h4-5,7H,6,11H2,1-3H3 |
InChI Key |
STSVTGVABVQOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=N1)CN)OC |
Origin of Product |
United States |
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